5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11) |
InChI Key |
CXZJORQGBPDWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes the following steps:
Bromination: 1H-pyrrolo[2,3-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at room temperature to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Scientific Research Applications
1.1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, exhibit potent inhibitory effects on FGFRs, which are critical in the pathogenesis of several cancers. A study demonstrated that certain derivatives showed IC50 values in the low nanomolar range against FGFR1, FGFR2, and FGFR3, with implications for breast cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
1.2. Human Neutrophil Elastase (HNE) Inhibition
Another significant application of this compound is its role as an inhibitor of human neutrophil elastase, an enzyme implicated in various inflammatory diseases. Modifications to the pyrrolo[2,3-b]pyridine scaffold have led to compounds with IC50 values ranging from 15 to 51 nM, showcasing their potential as therapeutic agents for respiratory diseases . The interaction of these compounds with the enzyme's active site has been explored through molecular docking studies, revealing favorable geometries for enzyme inhibition.
1.3. SGK-1 Kinase Modulation
This compound also shows promise in modulating SGK-1 kinase activity. This kinase is involved in electrolyte balance and cell proliferation processes that are critical in renal and cardiovascular diseases. Compounds derived from this scaffold have been proposed for therapeutic interventions targeting SGK-1 activity .
Synthesis and Derivative Development
The synthesis of this compound typically involves Fischer cyclization methods that allow for the introduction of various substituents at different positions on the pyrrole ring. This flexibility enables the development of a library of derivatives that can be screened for biological activity .
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (nM) | Application |
|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative | FGFRs | 7 - 712 | Cancer therapy |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative | HNE | 15 - 51 | Anti-inflammatory |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative | SGK-1 | Not specified | Renal disease treatment |
Case Studies
Case Study: FGFR Inhibition in Breast Cancer
In a comprehensive study on breast cancer cells (4T1), a specific derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine was shown to significantly inhibit cell migration and invasion while inducing apoptosis. This highlights the compound's potential as a lead structure for developing targeted therapies against tumors characterized by aberrant FGFR signaling .
Case Study: Inhibition of Human Neutrophil Elastase
A series of derivatives were synthesized and evaluated for their ability to inhibit HNE activity. The most potent inhibitors were found to retain activity despite modifications at specific positions on the pyrrolo ring, suggesting that strategic substitution can enhance inhibitory potency while maintaining favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- CAS No.: 1368231-60-0
- Molecular Formula : C₈H₅BrN₂O
- Molecular Weight : 225.04 g/mol
- Structure : Features a pyrrolo[2,3-b]pyridine core with a bromine substituent at position 5 and a formyl group (-CHO) at position 2 .
Key Properties :
- Synthesis : Typically synthesized via bromination and formylation of pyrrolo[2,3-b]pyridine derivatives. highlights a two-step one-pot method for precursor synthesis .
- Applications : Serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents .
Structural Analogues and Substituent Effects
The following table compares This compound with structurally related compounds, focusing on substituent positions, synthesis routes, and biological relevance:
Key Differences and Trends
Substituent Position and Reactivity :
- C2 vs. C3 Carbaldehydes : The position of the formyl group (C2 vs. C3) significantly impacts reactivity. For example, C2-carbaldehydes (e.g., the title compound) are more sterically accessible for nucleophilic additions, whereas C3-carbaldehydes (e.g., compound 9 in ) favor electrophilic aromatic substitutions .
- Halogen Effects : Bromine at C5 enhances stability and directs cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at C3 (as in 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine) increases electrophilicity for SNAr reactions .
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H5BrN2O
- Molecular Weight : 225.04 g/mol
- CAS Number : 757978-33-9
- Appearance : Colorless or light yellow solid
The primary biological activity of this compound is attributed to its interaction with the Fibroblast Growth Factor Receptor (FGFR) . The compound inhibits FGFR activity by preventing autophosphorylation and subsequent activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to significant cellular effects, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cells) and induce apoptosis.
- Impact on Gene Expression : By modulating transcription factors, it alters gene expression related to cell survival and proliferation.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Case Studies
-
In Vitro Studies on Breast Cancer Cells :
- A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (4T1). The mechanism involved the induction of apoptosis through FGFR inhibition, highlighting its potential as a therapeutic agent for breast cancer treatment.
-
Cytotoxicity Against Human Cancer Cell Lines :
- The compound was evaluated alongside platinum-based drugs and exhibited cytotoxic effects against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) human cancer cell lines. Notably, it outperformed cisplatin in certain assays, indicating a promising alternative for cancer therapy .
Biochemical Interactions
This compound interacts with various enzymes and proteins, influencing their activity. It has been observed to affect kinase activity, potentially serving as an inhibitor for specific kinases involved in tumorigenesis.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
A1. The compound is typically synthesized via bromination of pyrrolo[2,3-b]pyridine precursors. Key methods include:
- Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C for regioselective bromination at the 5-position .
- Formylation : Vilsmeier-Haack formylation (POCl3/DMF) introduces the aldehyde group at the 2-position. Yield optimization requires anhydrous conditions and controlled stoichiometry to minimize over-oxidation .
Data Table :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS | DMF | 25 | 75–85 |
| Formylation | POCl3, DMF | DCM | 0→RT | 60–70 |
Advanced Reaction Design
Q. Q2. How can Suzuki-Miyaura coupling be applied to functionalize the 5-bromo position, and what challenges arise in maintaining aldehyde reactivity?
A2. The bromine atom at C5 enables cross-coupling with boronic acids (Pd(PPh3)4, K2CO3, toluene/EtOH). Key considerations:
- Protection of Aldehyde : The aldehyde group is prone to oxidation or nucleophilic attack. Use of temporary protecting groups (e.g., acetals) is recommended during coupling .
- Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 at 80–100°C ensures efficient coupling without dehalogenation side reactions. Post-coupling deprotection (e.g., HCl/MeOH) restores the aldehyde .
Mechanistic Insights and Data Contradictions
Q. Q3. Discrepancies in reported biological activities of pyrrolopyridine derivatives: How should researchers validate target engagement?
A3. Contradictions often stem from:
- Covalent Binding : The aldehyde group forms Schiff bases with lysine residues, but off-target effects may occur. Use LC-MS/MS to confirm adduct formation with intended proteins .
- Solubility Artifacts : Poor aqueous solubility (logP ~2.5) can skew bioactivity assays. Include DMSO controls and validate results via orthogonal methods (e.g., SPR, ITC) .
Structural Characterization Challenges
Q. Q4. What crystallographic strategies resolve ambiguities in the aldehyde group’s conformation during X-ray refinement?
A4. The aldehyde’s electron density is often diffuse due to rotational flexibility. Mitigation strategies:
- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K).
- SHELX Constraints : Use DFIX and FLAT restraints in SHELXL to refine the aldehyde geometry without overfitting .
Example : A 1.8 Å resolution structure of a related aldehyde-substituted pyrrolopyridine required FLAT restraints for the C=O group .
Advanced Applications in Medicinal Chemistry
Q. Q5. How does this compound serve as a warhead in covalent kinase inhibitors?
A5. The aldehyde acts as an electrophilic warhead, targeting catalytic lysines (e.g., in BTK or EGFR kinases).
- Reactivity Tuning : Substituents at C3/C7 modulate electrophilicity. Electron-withdrawing groups (e.g., nitro) enhance reactivity .
- Selectivity Profiling : Competitive ABPP (activity-based protein profiling) with aldehyde probes identifies off-targets in proteome-wide screens .
Computational Modeling
Q. Q6. Which QM/MM methods best predict the aldehyde’s reactivity in nucleophilic environments?
A6. Hybrid DFT (e.g., B3LYP/6-31G*) coupled with MD simulations accurately models:
- Hydration Effects : Explicit solvent models (TIP3P) account for water-mediated nucleophilic attack.
- Transition States : IRC calculations validate the energy barrier for Schiff base formation .
Handling Stability and Storage
Q. Q7. Why does this compound degrade under long-term storage, and how can this be mitigated?
A7. Degradation pathways include:
- Aldehyde Oxidation : Air exposure converts the aldehyde to carboxylic acid. Store under argon at −20°C with desiccants.
- Light-Induced Bromine Loss : Amber vials and low-temperature storage reduce photolytic debromination .
Analytical Method Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
